![molecular formula C12H16N4O B2953965 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 132611-56-4](/img/structure/B2953965.png)
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions . This reaction is facilitated by the use of a Dean-Stark trap to remove water, ensuring the reaction proceeds efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles involved .
科学研究应用
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Biology: The compound can be used to investigate biological pathways and mechanisms, particularly those involving protein modifications.
Industry: It may be used in the development of new materials or chemical processes, although specific industrial applications are less documented.
作用机制
The mechanism of action of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as proteins. It can bind to these targets and modulate their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as in proteomics research or therapeutic applications .
相似化合物的比较
Similar Compounds
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This compound has a similar spiro structure but differs in the number and arrangement of nitrogen atoms.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Another related compound with a sulfur atom in place of one of the nitrogen atoms.
Uniqueness
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is unique due to its specific arrangement of nitrogen atoms and its spiro structure, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable tool in biochemical research and potential therapeutic applications .
属性
IUPAC Name |
2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-11-14-12(6-8-13-9-7-12)15-16(11)10-4-2-1-3-5-10/h1-5,13,15H,6-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGQABRIJWLZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)N(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
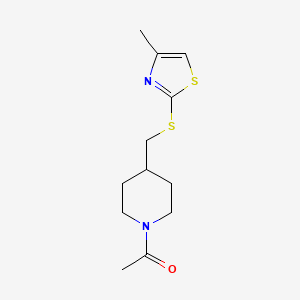
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2953885.png)
![5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953888.png)

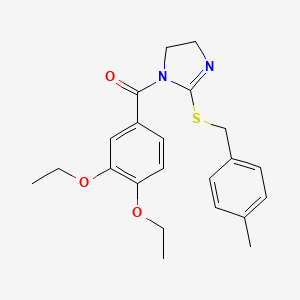
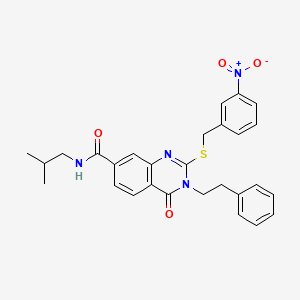
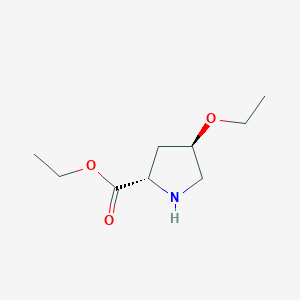
![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)
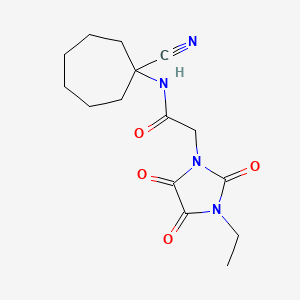
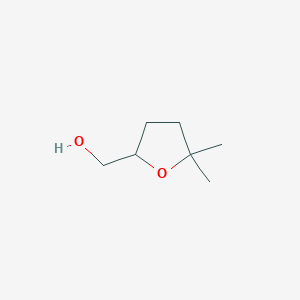
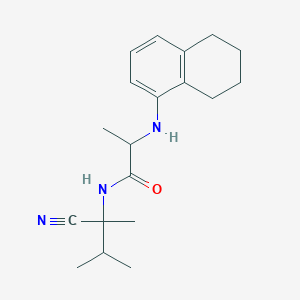
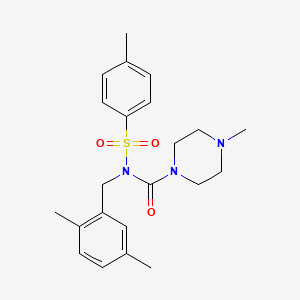
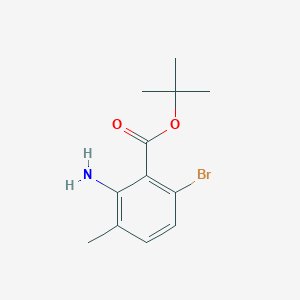
![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)
